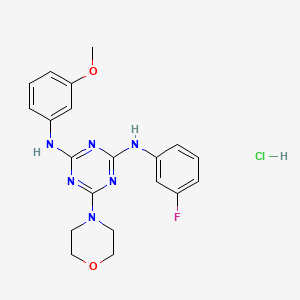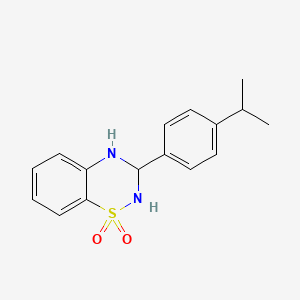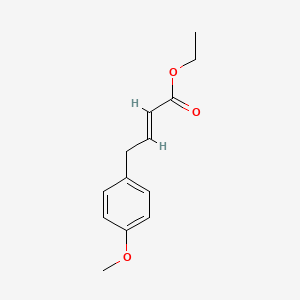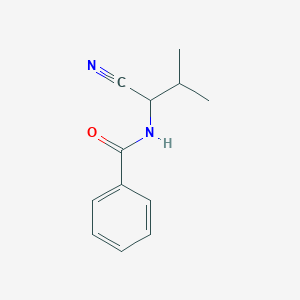![molecular formula C11H10N4O3S B2972925 N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide CAS No. 371938-49-7](/img/structure/B2972925.png)
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide” is a chemical compound with the molecular formula C11H10N4O3S . It has an average mass of 278.287 Da and a monoisotopic mass of 278.047363 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Another study reported the synthesis of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal and molecular structures of 4-(4-nitrophenyl)thiomorpholine, a precursor in medicinal chemistry, were characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This could potentially be relevant to the chemical reactions involving “N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated. For instance, the NIST/TRC Web Thermo Tables provides a collection of critically evaluated thermophysical property data for pure compounds with a primary focus on organics .科学的研究の応用
Antioxidant Activity
Thiazole derivatives, which include “N’-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have also been associated with analgesic, or pain-relieving, activity . This makes them a potential area of study for the development of new pain management medications.
Anti-inflammatory Activity
Anti-inflammatory activity has been observed in thiazole derivatives . This suggests that they could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, indicating their potential use in combating various bacterial infections . For instance, some derivatives have shown potent inhibitory activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity . This could make them a valuable resource in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments. For example, some derivatives have demonstrated potent effects on prostate cancer .
Neuroprotective Activity
Finally, thiazole derivatives have been associated with neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative disorders, such as Alzheimer’s disease or Parkinson’s disease.
Safety and Hazards
作用機序
Target of Action
N’-(4-(4-nitrophenyl)thiazol-2-yl)acetohydrazide is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities Thiazole derivatives have been known to exhibit antimicrobial and antitumor activities . They are believed to act by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can block or alter the normal functioning of the target, leading to the observed biological effects . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids, thereby affecting the bacterial cell wall synthesis pathway .
Pharmacokinetics
The physicochemical properties of thiazole derivatives can influence their pharmacokinetic properties . For instance, the solubility of thiazole derivatives in water and organic solvents can affect their absorption and distribution in the body .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial and antitumor activities . These activities suggest that the compound can lead to cell death in bacteria or tumor cells.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
特性
IUPAC Name |
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-7(16)13-14-11-12-10(6-19-11)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIIPTWPPLVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)


![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)



![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)

